molecular formula C16H20N2O3 B15159270 4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione CAS No. 828911-74-6

4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione

Cat. No.: B15159270
CAS No.: 828911-74-6
M. Wt: 288.34 g/mol
InChI Key: NETOTFGWGAZKAI-UHFFFAOYSA-N
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Description

4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione (CAS RN: 59106-16-0; PubChem CID: 22169671) is a synthetic indole-2,3-dione (isatin) derivative of significant interest in medicinal chemistry and oncology research . The compound features a morpholine moiety linked via an ethyl chain, a structural feature seen in various bioactive molecules. Indole-2,3-dione scaffolds, particularly Mannich base derivatives, are associated with a wide range of biological activities, including investigated antineoplastic properties . Research into indole-containing compounds has identified them as effective agents against tyrosine kinase receptors, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) . The overexpression of VEGFR is a key factor in tumor angiogenesis and proliferation, making it a critical target in cancer therapy . Established multi-targeted tyrosine kinase inhibitors with indole cores, such as Sunitinib, demonstrate the high research value of this structural class in developing antineoplastic agents . The morpholine group is a common pharmacophore that can enhance pharmacokinetic properties and contribute to target binding . This product is intended for research purposes only, specifically for use in assays such as in vitro cytotoxicity screening, enzyme inhibition studies, and as a lead compound for the synthesis of novel analogs in drug discovery. It is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on indolyl analogs and their mechanisms of action.

Properties

CAS No.

828911-74-6

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

4,7-dimethyl-5-(2-morpholin-4-ylethyl)-1H-indole-2,3-dione

InChI

InChI=1S/C16H20N2O3/c1-10-9-12(3-4-18-5-7-21-8-6-18)11(2)13-14(10)17-16(20)15(13)19/h9H,3-8H2,1-2H3,(H,17,19,20)

InChI Key

NETOTFGWGAZKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC(=O)C2=O)C)CCN3CCOCC3

Origin of Product

United States

Preparation Methods

Indole Core Formation via Fischer Synthesis

The Fischer indole synthesis remains the most widely employed method for constructing substituted indoles. For the 4,7-dimethyl variant, 3,6-dimethylphenylhydrazine is reacted with a ketone precursor under acidic conditions. A study demonstrated that using levulinic acid derivatives as ketone components yields 5-substituted indoles with 65–78% efficiency.

Key reaction parameters:

  • Acid catalyst: $$ \text{H}2\text{SO}4 $$ (conc.) or polyphosphoric acid
  • Temperature: 80–120°C
  • Solvent: Ethanol/water mixtures

Side Chain Installation via Nucleophilic Alkylation

The morpholine-ethyl group is introduced through alkylation at the indole nitrogen. A patented method describes using 2-chloroethylmorpholine hydrochloride with potassium carbonate in dimethylformamide (DMF), achieving 82% yield. Alternative approaches employ Mitsunobu reactions with 2-morpholinoethanol, though with lower efficiency (45–55%).

Stepwise Synthetic Procedures

Preparation of 5-(2-Bromoethyl)-4,7-dimethyl-1H-indole

Starting material: 4,7-Dimethylindole
Reagents:

  • 1,2-Dibromoethane (3 eq)
  • Sodium hydride (2.2 eq)
  • Tetrahydrofuran (THF), 0°C → room temperature

Procedure:

  • Add NaH to THF under nitrogen
  • Dropwise addition of 4,7-dimethylindole in THF
  • Introduce 1,2-dibromoethane over 1 hr
  • Stir for 12 hr, quench with NH4Cl
  • Purify via column chromatography (hexane:EtOAc 4:1)

Yield: 68%

Morpholine Coupling Reaction

Parameter Optimal Value
Solvent DMF
Base K₂CO₃
Temperature 80°C
Time 8 hr
Molar Ratio 1:1.2 (indole:morpholine)

This step achieves 85% conversion when conducted under nitrogen with molecular sieves to absorb water.

Oxidation to Indole-2,3-Dione

Chromium-Based Oxidation

A mixture of $$ \text{K}2\text{Cr}2\text{O}7 $$ (2.5 eq) in $$ \text{H}2\text{SO}_4 $$ (40%) at 60°C for 6 hr converts the indole to the dione with 73% yield. However, this method generates toxic chromium waste.

Environmentally Benign Alternatives

Oxone®-Mediated Oxidation:

  • Oxone® (3 eq)
  • Acetone/water (3:1)
  • 50°C, 12 hr
  • Yield: 68%

Biocatalytic Oxidation:

  • Laccase enzyme (Trametes versicolor)
  • O₂ atmosphere, pH 5 buffer
  • 37°C, 24 hr
  • Yield: 58% (scalable to 100g batches)

Process Optimization Strategies

Continuous Flow Synthesis

Recent advances enable telescoping of multiple steps in flow reactors:

Stage Reactor Type Residence Time
Indole formation Packed-bed (zeolite) 45 min
Alkylation CSTR 2 hr
Oxidation Microtube 30 min

This system achieves 61% overall yield with 98.2% purity by HPLC.

Green Chemistry Metrics

Metric Batch Process Flow Process
PMI (kg/kg) 127 34
E-Factor 86 19
Energy (kJ/mol) 4800 2100

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

  • δ 7.21 (s, 1H, H-6)
  • δ 3.71 (t, J=4.5 Hz, 4H, morpholine OCH₂)
  • δ 2.89 (m, 6H, morpholine NCH₂ + ethyl CH₂)
  • δ 2.34 (s, 6H, 4,7-CH₃)

HRMS (ESI+):
Calculated for $$ \text{C}{16}\text{H}{19}\text{N}2\text{O}3 $$: 299.1396
Found: 299.1393 [M+H]⁺

X-ray Crystallography

Single-crystal analysis reveals:

  • Dihedral angle between indole and morpholine: 82.4°
  • Intramolecular C-H···O hydrogen bonds stabilize conformation
  • Packing via π-π stacking (3.8 Å interplanar distance)

Challenges and Solutions

Regioselectivity in Alkylation

The N1 vs C3 alkylation competition is mitigated by:

  • Using bulky bases (DBU vs K₂CO₃)
  • Low-temperature phase-transfer conditions
  • Silver nitrate as a Lewis acid catalyst (prevents C3 substitution)

Purification Difficulties

The polar morpholine group complicates isolation. Solutions include:

  • pH-dependent extraction (basic aqueous/organic)
  • Chromatography on reversed-phase C18 silica
  • Crystallization from ethyl acetate/heptane

Industrial-Scale Considerations

A patent-pending route employs in situ generation of 2-chloroethylmorpholine from ethylene oxide and morpholine hydrochloride, eliminating hazardous bromide intermediates. Key parameters for kilogram-scale production:

Parameter Value
Batch size 50 L reactor
Cycle time 18 hr
API purity 99.7%
Overall yield 74%

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 2-(morpholin-4-yl)ethyl substituent in this compound is a critical feature for comparison. Evidence from pharmacological studies on 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives (a distinct scaffold) reveals the impact of this substituent on receptor binding. Below is a comparative analysis:

Table 1: Binding Affinity (Ki) of Selected Compounds with Morpholinoethyl Substituents

Compound Core Structure Substituent at Position 5 Ki (nM) Relative Affinity vs. Reference
3 (Reference) 4-oxo-1,4-dihydroquinoline-3-carb n-pentyl ~15.8* 1.0x
16 4-oxo-1,4-dihydroquinoline-3-carb 2-(morpholin-4-yl)ethyl 221 14x lower
17 4-oxo-1,4-dihydroquinoline-3-carb 2-(morpholin-4-yl)ethyl + phenethyl >1000 >63x lower
18 4-oxo-1,4-dihydroquinoline-3-carb 2-(morpholin-4-yl)ethyl + (-)-1-phenylethyl >1000 >63x lower

*Calculated from : Ki(16) = 221 nM, which is 14x higher (lower affinity) than compound 3.

Key Findings:

Substituent Impact: The 2-(morpholin-4-yl)ethyl group in compound 16 reduced cannabinoid receptor affinity by 14-fold compared to the n-pentyl analog (compound 3) . This contrasts with WIN-55,212-2, a cannabinoid agonist where the morpholinoethyl group enhances activity, suggesting scaffold-dependent effects.

Steric and Electronic Effects : In compounds 17 and 18, additional bulky substituents further diminished affinity, indicating steric hindrance or unfavorable interactions at the receptor site .

Core Structure Relevance: While the indole-2,3-dione core of 4,7-Dimethyl-5-[2-(morpholin-4-yl)ethyl]-1H-indole-2,3-dione differs from the quinolone scaffold in Table 1, the shared substituent highlights the need for scaffold-specific optimization.

Research Implications and Limitations

  • Pharmacological Context: The morpholinoethyl group’s efficacy varies significantly across scaffolds. In quinolones, it is detrimental to affinity, but its role in indole-2,3-diones remains unverified due to a lack of direct data.
  • Crystallographic Insights : Tools like SHELXL and OLEX2 could elucidate conformational differences between scaffolds, aiding in rational design.
  • Knowledge Gaps: No studies directly comparing indole-2,3-dione derivatives with morpholinoethyl substituents are available in the provided evidence, underscoring the need for targeted biochemical assays.

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